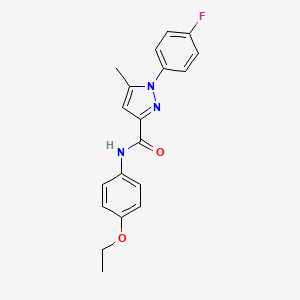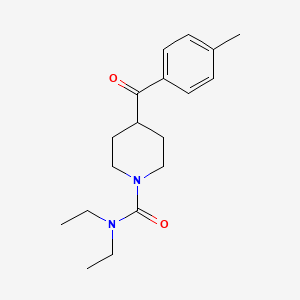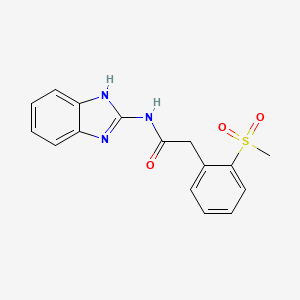
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mecanismo De Acción
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide acts as a positive allosteric modulator of mGluR4, which means it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the orthosteric binding site. This results in an increase in the potency and efficacy of the receptor's response to its endogenous ligand, glutamate. The enhanced activity of mGluR4 leads to a decrease in the release of neurotransmitters such as dopamine, which is associated with the symptoms of Parkinson's disease and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of mGluR4 in a dose-dependent manner, leading to a decrease in the release of dopamine and other neurotransmitters. This results in a reduction in the symptoms associated with Parkinson's disease, schizophrenia, and addiction. Additionally, this compound has been shown to have neuroprotective effects by reducing the toxicity of certain neurotoxic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is its selectivity for mGluR4, which reduces the potential for off-target effects. Additionally, this compound has been shown to be stable in vivo, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective mGluR4 positive allosteric modulators. Additionally, studies are needed to determine the long-term effects of this compound on neurological function and behavior. Finally, the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and Huntington's disease should be explored.
Conclusion:
In conclusion, this compound is a selective positive allosteric modulator of mGluR4 that has potential therapeutic applications in treating various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide involves the reaction between 1-phenylcyclopropane-1-carboxylic acid and 5-amino-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that this compound can enhance the activity of mGluR4, which plays a crucial role in regulating neurotransmitter release and synaptic plasticity. By modulating the activity of mGluR4, this compound can potentially improve the symptoms associated with these neurological disorders.
Propiedades
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(17(8-9-17)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDVPSXMARPMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)

![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)


![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)